molecular formula C14H14Cl2N6O2 B3015218 6-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine CAS No. 497063-43-1

6-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine

Cat. No. B3015218
CAS RN: 497063-43-1
M. Wt: 369.21
InChI Key: KHEJDCBDUXZIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a dichlorophenyl group . Piperazine rings and dichlorophenyl groups are common in many pharmaceutical compounds .

Scientific Research Applications

Oncology Research

This compound has been observed to induce cell viability loss in MCF-10A cells, with IC50 values comparable to Olaparib, a known cancer therapy drug . This suggests potential applications in developing new chemotherapeutic agents or studying cancer cell resistance mechanisms.

Pharmacological Profiling

As a member of the n-arylpiperazines class, this compound can be used to study pharmacological profiles, including receptor binding affinities and activity . It could help in understanding the interaction between drugs and cellular receptors.

Chemical Synthesis

The compound serves as a precursor or intermediate in the synthesis of more complex molecules. Researchers can use it to synthesize new compounds with potential therapeutic effects.

Safety and Hazards

Without specific studies or data on this compound, it’s challenging to provide accurate information on its safety and hazards. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N6O2/c15-10-2-1-9(7-11(10)16)20-3-5-21(6-4-20)14-12(22(23)24)13(17)18-8-19-14/h1-2,7-8H,3-6H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEJDCBDUXZIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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